molecular formula C11H19N3O3 B12882492 (S)-1-Acetyl-N-((R)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide

(S)-1-Acetyl-N-((R)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide

Cat. No.: B12882492
M. Wt: 241.29 g/mol
InChI Key: UMYFJRUIEZYIED-APPZFPTMSA-N
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Description

(S)-1-Acetyl-N-(®-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring, an acetyl group, and an amino acid derivative, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Acetyl-N-(®-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide typically involves several steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Acetyl Group: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the Amino Acid Derivative: This step involves coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Acetyl-N-(®-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

(S)-1-Acetyl-N-(®-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-1-Acetyl-N-(®-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Acetyl-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide: The enantiomer of the compound, with different stereochemistry.

    N-Acetyl-L-proline: A related compound with a similar structure but lacking the amino acid derivative.

Uniqueness

(S)-1-Acetyl-N-(®-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and related compounds.

Properties

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

(2S)-1-acetyl-N-[(2R)-1-amino-1-oxopropan-2-yl]-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C11H19N3O3/c1-7(10(12)16)13(3)11(17)9-5-4-6-14(9)8(2)15/h7,9H,4-6H2,1-3H3,(H2,12,16)/t7-,9+/m1/s1

InChI Key

UMYFJRUIEZYIED-APPZFPTMSA-N

Isomeric SMILES

C[C@H](C(=O)N)N(C)C(=O)[C@@H]1CCCN1C(=O)C

Canonical SMILES

CC(C(=O)N)N(C)C(=O)C1CCCN1C(=O)C

Origin of Product

United States

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